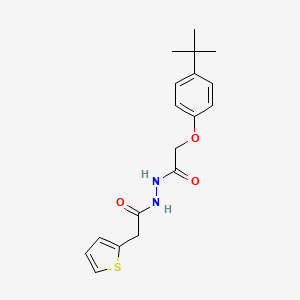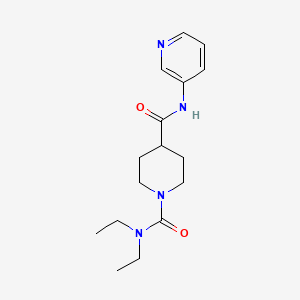
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as MDPT, is a synthetic compound that belongs to the class of pyrrolidinophenones. It is a designer drug that has been reported to have stimulant effects, and is often used recreationally. However, the scientific research application of MDPT extends beyond recreational use, and it has been studied for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may increase their levels in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to cause euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body are not fully understood, and more research is needed to determine its safety and potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may have advantages in laboratory experiments due to its stimulant effects, which may enhance cognitive function and improve performance in certain tasks. However, its potential for abuse and lack of long-term safety data are limitations that should be taken into consideration.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a treatment for depression and anxiety, as well as its potential as a medication for drug addiction. Additionally, more research is needed to determine the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body, as well as its potential for abuse and addiction. Finally, further studies may be conducted to determine the optimal dosage and route of administration for N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide in therapeutic applications.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid in the presence of a reducing agent.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety. It has been shown to have antidepressant effects in animal models, and may be effective in treating anxiety disorders as well. Additionally, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential use in treating drug addiction, as it has been shown to reduce withdrawal symptoms in rats.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2)10-11(7-8-19-15)14(17)16-12-5-4-6-13(9-12)18-3/h4-6,9,11H,7-8,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOKCPZVJYNZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)